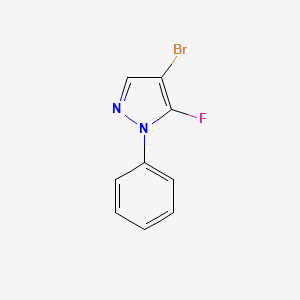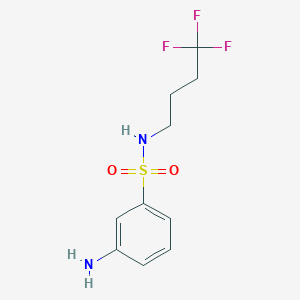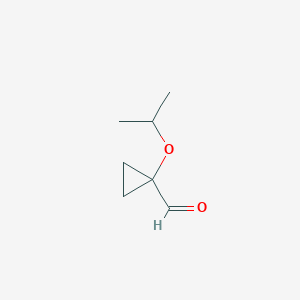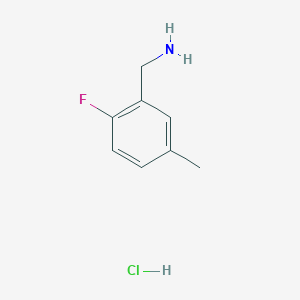![molecular formula C11H18ClNO3S B1449722 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride CAS No. 1823264-70-5](/img/structure/B1449722.png)
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For “3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride”, the molecular formula is C11H18ClNO3S and the molecular weight is 279.78 g/mol.Mechanism of Action
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride is thought to act through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2). Furthermore, this compound has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the modulation of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. Additionally, it has been found to inhibit the activity of inflammatory enzymes, such as COX-2. Furthermore, it has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the modulation of inflammation.
Advantages and Limitations for Lab Experiments
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a chiral compound with two enantiomers, which can be used to study the effects of different stereoisomers on biochemical and physiological processes. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound can be toxic in high concentrations, and it can be irritating to the skin and eyes.
Future Directions
The potential applications of 3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of this compound, the study of its effects on other biochemical and physiological processes, and the development of new drugs based on this compound. Additionally, this compound could be used to study the effects of different stereoisomers on biochemical and physiological processes, and it could be used as a building block for the synthesis of various compounds.
Scientific Research Applications
3-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block for the synthesis of various compounds, including peptides, nucleosides, and small molecules. It has also been studied for its potential to inhibit the activity of enzymes involved in the synthesis of proteins, DNA, and RNA. Furthermore, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
3-(furan-2-ylmethylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.ClH/c13-16(14,9-11-4-2-6-15-11)8-10-3-1-5-12-7-10;/h2,4,6,10,12H,1,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMGQASSDNCNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)CC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)
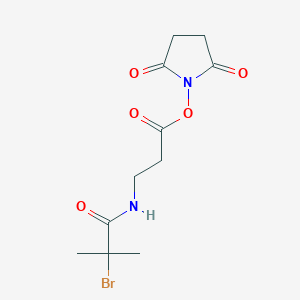


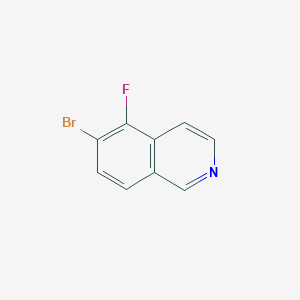

![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)
